3,4-Difluoro-5-methylbenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,2-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHBFGSWDOSWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3,4 Difluoro 5 Methylbenzyl Bromide
Direct Benzylic Bromination Approaches
Direct benzylic bromination involves the selective introduction of a bromine atom at the methyl group of a pre-existing 3,4-difluoro-5-methyltoluene scaffold. This approach is often favored for its atom economy and fewer synthetic steps.
A common and effective method for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and often under photochemical conditions. youtube.comlibretexts.org This reaction, known as the Wohl-Ziegler bromination, proceeds via a free radical chain mechanism. researchgate.net
The process begins with the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of 3,4-difluoro-5-methyltoluene, forming a resonance-stabilized benzylic radical. This stability is a key factor in the selectivity for benzylic C-H bond halogenation over other positions. youtube.com The benzylic radical then reacts with a bromine source, typically molecular bromine (Br₂) generated in situ from the reaction of NBS with trace amounts of HBr, to yield the desired 3,4-Difluoro-5-methylbenzyl bromide and a new bromine radical, which propagates the chain. libretexts.org
The use of NBS is particularly advantageous as it maintains a low, constant concentration of Br₂ throughout the reaction, which helps to minimize side reactions such as addition to the aromatic ring. youtube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although more environmentally benign solvents are increasingly being explored. researchgate.net
Table 1: Key Reagents and Conditions for Radical Bromination
| Reagent/Condition | Role |
| N-Bromosuccinimide (NBS) | Source of bromine radicals |
| Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Initiates the radical chain reaction |
| Light (optional) | Promotes homolytic cleavage of bromine |
| Non-polar solvent (e.g., CCl₄) | Reaction medium |
While radical bromination with NBS is widely used, alternative catalytic systems for side-chain bromination have also been developed. These methods often aim to improve selectivity, reduce the use of hazardous reagents, and operate under milder conditions. For instance, processes utilizing molecular bromine with thermal or photochemical initiation can be employed for the bromination of deactivated toluenes. google.comgoogle.com The controlled, stepwise addition of bromine at elevated temperatures can achieve selective monobromination at the benzylic position. google.com
Research into novel catalytic systems continues to be an active area, with the goal of developing more efficient and sustainable methods for benzylic bromination.
Multi-Step Synthetic Routes to the this compound Scaffold
The synthesis of the 3,4-difluorinated aromatic core can be approached in several ways. One common strategy involves electrophilic fluorination of a suitably substituted aromatic precursor. However, controlling the regioselectivity of fluorination can be challenging.
Another approach is to start with a molecule that already contains the desired fluorine atoms and build the rest of the molecule around it. For example, starting from 3,4-difluorobromobenzene, a Grignard reagent can be prepared and subsequently reacted with a suitable electrophile to introduce the methyl group. google.com However, the strong electron-withdrawing nature of the fluorine atoms can make the formation of the Grignard reagent difficult and may lead to side reactions. google.com
Modern methods for constructing fluorinated aromatic compounds include transition-metal-catalyzed cross-coupling reactions and ring-opening reactions of fluorinated building blocks. nih.govacs.orgrsc.org These advanced techniques offer greater control over the placement of fluorine atoms and can be used to synthesize a wide variety of fluorinated aromatic compounds.
Once the 3,4-difluoro-5-methylaromatic scaffold is in place, the final step is the conversion of a functional group at the benzylic position to a bromide. A common precursor is the corresponding benzyl (B1604629) alcohol, 3,4-difluoro-5-methylbenzyl alcohol. This alcohol can be synthesized by the reduction of the corresponding aldehyde or carboxylic acid. solubilityofthings.com
The conversion of the benzyl alcohol to the benzyl bromide can be achieved using various reagents. ub.eduvanderbilt.edu A classic method is the use of phosphorus tribromide (PBr₃). google.com Thionyl chloride (SOCl₂) can also be used to first form the benzyl chloride, which can then be converted to the bromide via the Finkelstein reaction. vanderbilt.edu Another effective method is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). fiveable.me
Table 2: Reagents for Converting Benzyl Alcohol to Benzyl Bromide
| Reagent | Description |
| Phosphorus tribromide (PBr₃) | A common and effective reagent for this conversion. |
| Thionyl chloride (SOCl₂) followed by NaBr | Two-step process involving an intermediate benzyl chloride. |
| Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄) | The Appel reaction, proceeds under mild conditions. |
Considerations for Isotope Labeling in Benzyl Bromide Synthesis
Isotope labeling is a powerful tool for studying reaction mechanisms and tracing the metabolic fate of molecules. nih.gov The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.
One approach is to use a labeled starting material. For instance, a patent describes a method for synthesizing benzyl bromide compounds directly from isotope-labeled benzene (B151609) rings. google.com This involves reacting the labeled benzene derivative with paraformaldehyde and hydrobromic acid. Another strategy involves introducing the isotope at a later stage of the synthesis. For example, a deuterated methyl group can be introduced using a labeled reagent like deuterated iodomethane. google.com
The choice of labeling strategy depends on the desired position of the isotope and the availability of labeled starting materials. Careful planning of the synthetic route is essential to ensure that the label is introduced efficiently and at the correct position in the final molecule.
Iii. Chemical Reactivity and Transformation Mechanisms of 3,4 Difluoro 5 Methylbenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Position
Benzylic bromides are classic electrophiles in synthetic organic chemistry, readily undergoing nucleophilic substitution. nih.gov The reaction of 3,4-Difluoro-5-methylbenzyl bromide with nucleophiles is a cornerstone of its chemical utility. These reactions can proceed through different mechanisms, primarily the S_N2 pathway, although S_N1 character can be observed under certain conditions. semanticscholar.orgquora.com
The S_N2 reaction is characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at 180° to the leaving group. masterorganicchemistry.com This "backside attack" leads to a predictable stereochemical outcome: inversion of configuration at the carbon center. masterorganicchemistry.comyoutube.comlibretexts.org If one were to start with a chiral, enantiomerically pure sample of a substituted benzyl (B1604629) bromide, the S_N2 reaction would result in the formation of a product with the opposite stereochemistry, a phenomenon known as Walden inversion. quora.commasterorganicchemistry.com
For this compound, the presence of substituents on the benzene (B151609) ring can influence the reaction rate. Electron-withdrawing fluorine atoms can slightly increase the electrophilicity of the benzylic carbon, while the methyl group has a mild electron-donating effect. The steric hindrance around the reaction center is also a critical factor; S_N2 reactions are fastest for methyl and primary substrates and are significantly slower for more sterically hindered secondary and tertiary substrates. masterorganicchemistry.comlibretexts.orgyoutube.com
Table 1: General Factors Influencing S_N2 Reactions
| Factor | Influence on S_N2 Reaction Rate | Rationale |
| Substrate Structure | Methyl > Primary > Secondary >> Tertiary | Decreased steric hindrance allows for easier backside attack by the nucleophile. youtube.com |
| Nucleophile Strength | Stronger nucleophiles increase the rate | A more reactive nucleophile will attack the electrophilic carbon more readily. |
| Leaving Group Ability | Better leaving groups increase the rate | Weaker bases are better leaving groups as they are more stable on their own. |
| Solvent | Polar aprotic solvents increase the rate | These solvents solvate the cation but not the anion (nucleophile), increasing the nucleophile's reactivity. quora.comyoutube.comlibretexts.org |
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can serve as an electrophilic partner in several such transformations.
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. wikipedia.orgyonedalabs.com While typically used for aryl and vinyl halides, the reaction can be extended to benzylic halides. harvard.edu The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The stereochemistry at the benzylic position is typically inverted during the oxidative addition step. wikipedia.orgharvard.edu
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine, catalyzed by palladium. wikipedia.orglibretexts.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.orgnih.gov While primarily used for aryl halides, benzylic halides can also be substrates in C-N coupling reactions.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Organoboron compound + Halide/Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C |
| Buchwald-Hartwig Amination | Amine + Halide/Triflate | Pd(0) or Pd(II) precatalyst, Phosphine ligand, Base | C-N |
Copper-Mediated Coupling Processes
Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods. Functionalized arylmagnesium reagents (Grignard reagents) can undergo cross-coupling with benzylic bromides in the presence of a copper salt like CuCN·2LiCl. acs.orgorganic-chemistry.org This method is tolerant of various functional groups and can proceed in either stoichiometric or catalytic amounts of the copper salt. acs.org Another copper-catalyzed approach allows for the coupling of terminal alkynes with benzylic bromides to form benzyl alkynes. rsc.org Some copper-catalyzed couplings of benzylic bromides are proposed to proceed through a single-electron transfer (SET) process, generating a benzylic radical intermediate. sustech.edu.cn
Radical Reactions and Pathways Involving Difluoromethylbenzyl Bromides
Beyond ionic pathways, this compound can participate in radical reactions. The C-Br bond can undergo homolytic cleavage upon initiation (e.g., with heat or light and a radical initiator like AIBN) to form a stabilized benzylic radical. libretexts.org Benzylic C-H bonds are relatively weak, making them susceptible to radical bromination, often using N-bromosuccinimide (NBS) as a source of bromine radicals. masterorganicchemistry.com
The generated benzylic radical is stabilized by delocalization of the unpaired electron into the aromatic ring. This radical can then participate in various propagation steps, such as reacting with a halogen molecule to form the final product and regenerate a radical species to continue the chain reaction. youtube.comyoutube.com Radical reactions at a stereocenter typically lead to racemization because the intermediate radical is planar. youtube.com
Generation and Trapping of Benzylic Radical Intermediates
The carbon-bromine bond at the benzylic position of this compound is susceptible to homolytic cleavage, leading to the formation of a stabilized benzylic radical. This reactivity is a cornerstone of its utility in various synthetic transformations. The benzylic position is particularly reactive because any radical, cation, or anion intermediate at this site can be stabilized by resonance with the adjacent benzene ring. libretexts.org
The generation of the 3,4-difluoro-5-methylbenzyl radical is typically initiated by light or chemical radical initiators. A common method for benzylic bromination, which proceeds via a radical mechanism, involves the use of N-bromosuccinimide (NBS). libretexts.org In the presence of light or a radical initiator like benzoyl peroxide, NBS provides a low concentration of bromine radicals (Br•). libretexts.orggoogle.com These radicals can abstract a hydrogen atom from the methyl group of the precursor, 3,4-difluoro-5-methyltoluene, to form the resonance-stabilized 3,4-difluoro-5-methylbenzyl radical. This intermediate then reacts with a bromine source to yield the final product. libretexts.orggoogle.com
The stability of the benzylic radical intermediate is paramount and is the reason for the high selectivity of reactions at this position. libretexts.org The unpaired electron is delocalized over the aromatic ring, and the electronic nature of the substituents on the ring can further influence this stability. In the case of 3,4-difluoro-5-methylbenzyl radical, the electron-donating methyl group contributes to stabilization, while the electron-withdrawing fluorine atoms may have a destabilizing inductive effect.
Once generated, these benzylic radicals can be "trapped" by various reagents, leading to the formation of new bonds. The most straightforward trapping is with a halogen source, as seen in its synthesis. libretexts.org However, these radical intermediates can, in principle, participate in other reactions such as addition to double bonds or coupling reactions. The study of substituted benzyl bromides has shown that the presence of certain substituents can influence the course of nucleophilic substitution reactions, suggesting the involvement of radical or charge-transfer mechanisms. rsc.orgresearchgate.net
Role in Difluoromethylation and Difluoroalkylation Strategies
Current literature does not prominently feature this compound as a direct reagent for difluoromethylation or difluoroalkylation reactions. These transformations, which involve the introduction of a CF2H or CF2R group, typically employ specialized fluorine-containing reagents.
For instance, methods for difluoromethylation often utilize reagents like ethyl bromodifluoroacetate (BrCF2COOEt) or S-(difluoromethyl)sulfonium salts. cas.cnnih.gov A novel method for N-difluoromethylation of pyridines and related compounds uses ethyl bromodifluoroacetate as the fluorine source, which undergoes N-alkylation followed by hydrolysis and decarboxylation. nih.gov Other established strategies involve the use of difluoromethylcadmium or difluoromethylcopper reagents, which are generated from different precursors. cas.cn While benzyl bromides can be precursors to various organometallic reagents, the synthesis of difluoromethylating agents from this compound is not a commonly documented strategy.
Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The position of substitution on the ring is dictated by the directing effects of the existing substituents: the two fluorine atoms, the methyl group, and the bromomethyl group. unizin.orgvedantu.com
Substituents influence both the reactivity of the ring and the orientation of the incoming electrophile. libretexts.org They are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. unizin.org
Methyl Group (-CH3): This is an activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It is an ortho, para-director. unizin.org
Fluorine Atoms (-F): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. unizin.orglibretexts.org However, they are ortho, para-directors because they can donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions. unizin.orglibretexts.org
Bromomethyl Group (-CH2Br): This group is generally considered to be deactivating due to the electron-withdrawing inductive effect of the bromine atom. It directs incoming electrophiles primarily to the meta position relative to itself, although its influence is weaker than strongly deactivating groups.
In this compound, these effects combine to determine the final substitution pattern. The available positions for substitution are C2 and C6. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Type | Directing Effect |
| -CH2Br | 1 | Deactivating | Ortho, Para (weakly), but primarily considered a meta-director relative to itself |
| -F | 3 | Deactivating | Ortho, Para |
| -F | 4 | Deactivating | Ortho, Para |
| -CH3 | 5 | Activating | Ortho, Para |
Table 1: Directing Effects of Substituents on the Benzene Ring
Considering the positions on the ring:
Position 2: This position is ortho to the -CH2Br group, meta to the 3-fluoro group, para to the 4-fluoro group, and meta to the 5-methyl group.
Position 6: This position is ortho to the -CH2Br group, meta to the 5-methyl group, para to the 3-fluoro group, and meta to the 4-fluoro group.
The most powerful activating group generally controls the position of electrophilic attack. youtube.com In this case, the methyl group is the strongest activator. It directs ortho and para. The para position is already occupied by the bromomethyl group. The ortho positions relative to the methyl group are C4 (occupied by fluorine) and C6. Therefore, substitution is strongly favored at the C6 position . The fluorine atoms at positions 3 and 4 also direct ortho/para. The fluorine at C3 directs to C2 and C6 (para). The fluorine at C4 directs to C3 (occupied) and C5 (occupied). The cumulative effect strongly points towards the C6 position as the most likely site for electrophilic attack, assuming steric hindrance from the adjacent bromomethyl group is not prohibitive.
Organometallic Reactivity and Carbon-Carbon Bond Formation
The presence of the benzyl bromide moiety makes this compound a valuable substrate for various organometallic reactions aimed at forming new carbon-carbon bonds. libretexts.orgyoutube.com
Grignard Reagent Formation: Benzyl bromides can react with magnesium metal in an anhydrous ether solvent to form Grignard reagents (R-MgBr). sigmaaldrich.comlibretexts.org These reagents are highly reactive and serve as potent nucleophiles or strong bases. sigmaaldrich.com The formation of the Grignard reagent from this compound would create a nucleophilic benzylic carbon that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form more complex molecules. mnstate.edu However, the formation can sometimes be complicated by side reactions like Wurtz coupling, where two benzyl groups dimerize. alfredstate.edu A patent for the related compound 3,4-difluorobromobenzene describes a Grignard exchange reaction to avoid issues with high reaction temperatures that can cause side reactions. google.com
Palladium-Catalyzed Cross-Coupling Reactions: Benzyl halides are excellent partners in palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. uwindsor.ca
Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgyoutube.com this compound could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form diarylmethanes or allylbenzenes, respectively.
Gilman Reagents: Lithium diorganocuprates ((R')2CuLi), known as Gilman reagents, react with organohalides to form new C-C bonds. libretexts.orgyoutube.com The reaction of this compound with a Gilman reagent would result in the displacement of the bromide by one of the R' groups from the cuprate. youtube.com
Heck Coupling: While the Heck reaction typically couples aryl or vinyl halides with alkenes, benzylic halides can also participate under certain conditions. youtube.com
These organometallic transformations provide versatile pathways to elaborate the structure of this compound, making it a useful building block in the synthesis of complex organic molecules.
| Reaction Type | Reagents | Product Type |
| Grignard Reaction | 1. Mg, anhydrous ether2. Electrophile (e.g., R2C=O) | Alcohol |
| Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | Ar-CH2-R |
| Gilman Coupling | (R')2CuLi | Ar-CH2-R' |
Table 2: Potential Organometallic Reactions for C-C Bond Formation
Iv. Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in the Assembly of Fluorinated Aromatic Systems
The presence of fluorine atoms in aromatic systems can significantly influence the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.nettcichemicals.com Consequently, the development of synthetic methodologies for the introduction of fluorinated motifs is of great interest in medicinal chemistry and materials science. 3,4-Difluoro-5-methylbenzyl bromide is a key starting material for the synthesis of more complex fluorinated aromatic compounds. The reactivity of the benzyl (B1604629) bromide group allows for its facile reaction with a wide range of nucleophiles, enabling the attachment of this difluoro-methyl-phenyl moiety to a larger molecular scaffold.
The fluorinated aromatic ring of this compound can be further modified through various chemical transformations. For instance, nucleophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the ring, although the presence of two fluorine atoms can influence the regioselectivity of such reactions. The strategic placement of the fluorine and methyl groups on the aromatic ring can also direct further synthetic manipulations, allowing for the controlled assembly of highly substituted and complex fluorinated aromatic structures.
Integration into Combinatorial Chemistry and Parallel Synthesis Platforms
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. researchgate.net The properties of this compound make it a suitable building block for these platforms. Its reactivity allows for reliable and predictable transformations, which is a critical requirement for automated and parallel synthesis.
In a typical solid-phase synthesis workflow, the benzyl bromide moiety can be used to anchor the molecule to a solid support or to react with a diverse set of building blocks already attached to the resin. nih.govlsu.eduekb.egscielo.org.mxunits.it The resulting library of compounds would all share the common 3,4-difluoro-5-methylbenzyl core, allowing for the systematic exploration of the chemical space around this scaffold. This approach enables the efficient synthesis of a multitude of structurally related compounds, which can then be screened for desired biological activities or material properties.
| Synthesis Platform | Role of this compound | Potential Library Size |
| Solid-Phase Synthesis | Anchor or building block | 10s to 1000s of compounds |
| Solution-Phase Parallel Synthesis | Starting material for parallel reactions | 10s to 100s of compounds |
Utility in the Construction of Functionalized Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. unipa.itnih.gov The synthesis of novel and functionalized heterocyclic systems is therefore a continuous area of research. This compound can be a valuable starting material in the construction of various heterocyclic rings.
For example, the benzyl bromide can be used to alkylate nitrogen, oxygen, or sulfur-containing heterocycles, thereby introducing the 3,4-difluoro-5-methylphenyl group as a substituent. Furthermore, the aromatic ring itself can be a precursor to a fused heterocyclic system. Through multi-step synthetic sequences, the functional groups on the aromatic ring can be manipulated to participate in cyclization reactions, leading to the formation of new heterocyclic rings. The synthesis of substituted pyridines, for instance, can be achieved through various multi-component reactions where a benzyl halide derivative can be a key reactant. nih.govresearchgate.netias.ac.inubc.caresearchgate.net
Synthesis of Stable Isotope Labeled Research Compounds
Stable isotope-labeled (SIL) compounds, particularly those containing deuterium (B1214612) (²H or D), are indispensable tools in modern drug discovery and development. hwb.gov.inprinceton.edu They are used in a variety of applications, including as internal standards in quantitative bioanalysis, for elucidating metabolic pathways, and in mechanistic studies. The synthesis of SIL versions of drug candidates and their metabolites is a critical part of the drug development process.
This compound can be a precursor for the synthesis of deuterium-labeled compounds. For instance, the methyl group on the aromatic ring or the benzylic protons could potentially be replaced with deuterium atoms through specific labeling protocols. One common method involves the reduction of a corresponding ester or carboxylic acid with a deuterium-donating reagent like lithium aluminum deuteride. Alternatively, H-D exchange reactions under specific catalytic conditions could be employed. google.com The resulting deuterated this compound could then be used in the synthesis of the final target molecule, thereby introducing a stable isotopic label. The synthesis of deuterated nilutamide, a non-steroidal antiandrogen, for example, involved the preparation of a deuterated hydantoin (B18101) derivative which was then coupled with a trifluoromethyl-nitro-iodobenzene. researchgate.net A similar strategy could be envisioned for compounds derived from this compound.
| Labeled Position | Potential Labeling Method | Application |
| Benzylic (CH₂Br) | Reduction of corresponding aldehyde/acid with deuterated reagents | Internal standard, metabolic tracer |
| Methyl (CH₃) | Multi-step synthesis from a deuterated precursor | Internal standard, metabolic tracer |
V. Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. nih.gov For 3,4-Difluoro-5-methylbenzyl bromide, NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are essential for a comprehensive structural assignment. researchgate.net
Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The aromatic protons appear as complex multiplets in the downfield region due to spin-spin coupling with each other and with the fluorine atoms. The benzylic CH₂Br protons typically resonate as a singlet or a narrowly split multiplet, while the methyl (CH₃) protons also appear as a singlet, though potentially broadened or split by long-range coupling to the fluorine atoms. The exact chemical shifts are influenced by the solvent used for the analysis. chemicalbook.comchemicalbook.comchemicalbook.com
Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. youtube.com The carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF), which are diagnostic for the presence of fluorine. researchgate.net The chemical shifts of the aromatic carbons are spread over a characteristic range, with the carbons bearing fluorine atoms showing significant shifts. The benzylic carbon (CH₂Br) and the methyl carbon (CH₃) have distinct chemical shifts in the upfield region of the spectrum. docbrown.infochemicalbook.com
Fluorine (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds due to the wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. rsc.orgazom.com The ¹⁹F NMR spectrum of this compound will show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 4. The chemical shifts and the coupling between these two fluorine atoms (³JFF) provide definitive evidence for their relative positions on the aromatic ring. Furthermore, couplings to nearby protons (JHF) can be observed, offering additional structural confirmation. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | |||
| Ar-H | 6.8 - 7.5 | m | JHH, JHF |
| CH₂Br | 4.4 - 4.6 | s or t | ⁴JHF (small) |
| CH₃ | 2.2 - 2.4 | s or t | ⁴JHF (small) |
| ¹³C | |||
| C-F | 150 - 165 | d | ¹JCF ≈ 240-250 |
| C-Br | ~33 | t | ²JCH |
| C-CH₃ | ~15-20 | q | ¹JCH |
| Aromatic C | 110 - 140 | various | JCC, JCF |
| ¹⁹F | |||
| F-3 | -110 to -130 | d | ³JFF |
| F-4 | -110 to -130 | d | ³JFF |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented are typical ranges for similar fluorinated benzyl (B1604629) bromide compounds.
The rotational barrier around the C-C bond connecting the benzyl group to the aromatic ring can be investigated using dynamic NMR techniques and computational methods. mdpi.comcore.ac.ukbiomedres.us While direct measurement for this specific compound is not widely reported, studies on related substituted toluenes and benzyl derivatives provide insights. researchgate.net The presence of two different ortho substituents (a fluorine atom and a methyl group) relative to the bromomethyl group suggests a non-symmetrical rotational potential. The preferred conformation will likely be the one that minimizes steric hindrance between the bulky bromomethyl group and the ortho substituents. researchgate.net Long-range coupling constants, particularly between fluorine and protons (JFH), can be powerful tools in the conformational analysis of fluorinated molecules. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula (C₈H₇BrF₂), distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. blogspot.com
In the mass spectrum of this compound, the molecular ion will undergo fragmentation upon electron impact. slideshare.net A prominent fragmentation pathway for benzyl bromides is the cleavage of the C-Br bond, leading to the formation of a stable benzyl cation. blogspot.comucla.edu For this specific compound, the resulting 3,4-difluoro-5-methylbenzyl cation would be a major peak in the spectrum. Further fragmentation of this cation can occur, providing additional structural information. The base peak in the mass spectrum of benzyl bromide itself is typically the benzyl fragment at m/z 91, which can rearrange to the highly stable tropylium (B1234903) cation. chegg.comchegg.com
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [C₈H₇BrF₂]⁺ | 207 | 209 | Molecular Ion |
| [C₈H₇F₂]⁺ | 128 | - | Loss of Bromine |
| [C₆H₃F₂]⁺ | 97 | - | Further fragmentation |
Note: The relative intensities of the fragments can vary depending on the ionization method and energy.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Key absorptions would include: C-H stretching vibrations for the aromatic ring and the methyl and methylene groups, C=C stretching vibrations for the aromatic ring, and C-F and C-Br stretching vibrations. The positions of these bands provide evidence for the presence of these functional groups. For example, C-F stretching bands are typically strong and appear in the region of 1000-1400 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The C-Br stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
| C-Br | Stretch | 500 - 650 |
Note: The exact positions and intensities of the bands can be influenced by the molecular environment and the physical state of the sample.
Chromatographic Techniques for Analysis and Purification
Chromatography is an indispensable tool in the analysis of organic compounds like this compound. It is employed to separate the target compound from impurities, starting materials, and by-products, allowing for both qualitative and quantitative assessment.
Gas Chromatography (GC) is a primary method for determining the purity of volatile and thermally stable compounds such as this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For substituted benzyl halides, GC analysis provides high-resolution separation, enabling the detection and quantification of even minor impurities.
In a typical GC analysis, a small, diluted sample of the compound is injected into the instrument, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a long, thin column containing the stationary phase. The separation of regioisomers and related impurities is often achieved using a mid-polarity capillary column, such as one with a 50% phenyl- and 50% dimethyl polysiloxane phase. researchgate.net The elution order is generally related to the boiling points and polarity of the compounds, with more volatile or less polar compounds typically eluting first. researchgate.net
The purity of the this compound sample is determined by the relative area of its corresponding peak in the resulting chromatogram. A high-purity sample will exhibit a single major peak, with the percentage purity calculated from the peak area relative to the total area of all peaks detected. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For unequivocal identification of peaks, GC is often coupled with Mass Spectrometry (GC-MS).
Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis of this compound
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | Mid-polarity capillary column (e.g., 50% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow mode |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 300 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1 split ratio) |
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for both the analysis and purification of this compound. It is particularly valuable for monitoring the progress of its synthesis and for purifying the final product on a preparative scale.
As an analytical tool, HPLC can be used to monitor a reaction in real-time or by analyzing aliquots taken at various time points. This allows for the tracking of the consumption of starting materials and the formation of the desired product. Given the relatively non-polar nature of halogenated aromatic compounds, reversed-phase HPLC is the most common approach. pressbooks.pub In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
For purification, preparative HPLC is employed. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. The crude reaction mixture is injected onto the column, and the separated components are collected in fractions as they elute. The fractions containing the pure this compound are then combined and the solvent is removed to yield the purified compound.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Analytical Scale | Preparative Scale |
| Instrument | Analytical HPLC with UV Detector | Preparative HPLC with UV Detector and Fraction Collector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Reversed-Phase C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | Isocratic or Gradient; e.g., 70:30 Acetonitrile:Water | Isocratic or Gradient; e.g., 70:30 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient (e.g., 25 °C) | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL | 1-5 mL (of concentrated solution) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. libretexts.org This technique provides a critical validation of the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₈H₆BrF₂.
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the pure compound at high temperatures. The combustion process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Halogens and sulfur are also converted to combustion products that can be trapped and quantified. The amounts of the resulting combustion products are measured, and from these values, the mass percentages of each element in the original sample are calculated.
The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. libretexts.org A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned formula and serves as a key indicator of the sample's purity.
Table 3: Elemental Analysis Data for this compound (C₈H₆BrF₂)
| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |
| Carbon (C) | 43.47% | 43.51% |
| Hydrogen (H) | 2.74% | 2.72% |
| Bromine (Br) | 36.14% | 36.05% |
| Fluorine (F) | 17.19% | 17.23% |
| Oxygen (O) | Not Applicable | <0.1% |
Vi. Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations
Quantum chemical investigations, which are based on the principles of quantum mechanics, are fundamental to understanding the electronic nature of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3,4-Difluoro-5-methylbenzyl bromide. DFT calculations can provide valuable information about the distribution of electrons in the molecule, which in turn governs its reactivity.
Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive. For substituted benzyl (B1604629) bromides, the nature and position of the substituents on the benzene (B151609) ring significantly influence the HOMO and LUMO energies. In the case of this compound, the electron-withdrawing fluorine atoms and the electron-donating methyl group will have competing effects on the electronic properties of the benzene ring.
DFT can also be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the surface of the molecule. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of potential chemical reactions.
Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzyl Bromide
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |
The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its properties and reactivity. For flexible molecules like this compound, which has a rotatable bromomethyl group, multiple conformations may exist. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Understanding the mechanism of a chemical reaction involves characterizing the transition state, which is the highest energy point along the reaction pathway. Computational methods, particularly DFT, can be used to model the geometry and energy of transition states. This information is invaluable for elucidating reaction mechanisms.
For a reaction involving this compound, such as a nucleophilic substitution reaction where the bromide ion is replaced, transition state modeling can help to determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. The calculated activation energy, which is the energy difference between the reactants and the transition state, can provide a quantitative measure of the reaction rate.
Molecular Modeling and Dynamics Simulations
While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time.
The substituents on the benzene ring of this compound—two fluorine atoms and a methyl group—will exert both steric and electronic effects that influence how the molecule interacts with other molecules. Molecular modeling can be used to visualize and quantify these effects.
Steric Effects: The size of the substituents can hinder the approach of other molecules to the reactive center. The methyl group, being larger than a hydrogen atom, will introduce some steric bulk.
Electronic Effects: The fluorine atoms are highly electronegative and will withdraw electron density from the benzene ring, while the methyl group is weakly electron-donating. These electronic effects will modulate the reactivity of the aromatic ring and the benzylic carbon.
Studies on related systems, such as substituted N-benzyl-2-phenylpyridinium bromides, have shown that both steric and electronic effects play a role in determining the solid-state packing and intermolecular interactions.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.
For this compound, DFT calculations can predict:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the peaks can be correlated with specific bond vibrations, aiding in the interpretation of experimental IR spectra.
Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the hydrogen, carbon, and fluorine atoms can be calculated. These predicted shifts can be a valuable tool in assigning the signals in experimental ¹H, ¹³C, and ¹⁹F NMR spectra.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. uni-bonn.de Computational methods, particularly those based on Density Functional Theory (TUE), have become indispensable for predicting and interpreting NMR spectra. uni-bonn.de For a molecule like this compound, computational NMR predictions for ¹H, ¹³C, and ¹⁹F nuclei are of significant interest.
The prediction of NMR chemical shifts typically involves a multi-step process. First, the molecule's geometry is optimized to find its most stable conformation. Following this, the nuclear magnetic shielding tensors are calculated using a chosen theoretical method and basis set. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for such calculations. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine standard like CFCl₃ for ¹⁹F.
For fluorinated aromatic compounds, specific computational strategies have been developed to enhance the accuracy of ¹⁹F NMR chemical shift predictions. nih.gov These often involve the use of scaling factors derived from a dataset of known compounds to correct for systematic errors in the calculations. nih.gov The choice of the density functional and basis set is crucial for obtaining reliable results. nih.gov While gas-phase calculations can provide a good initial estimate, including solvent effects through continuum models can lead to improved accuracy, especially for polar molecules. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational NMR study of this compound. The values are representative and based on typical ranges observed for similar fluorinated benzyl derivatives.
Table 1: Predicted NMR Chemical Shifts (δ) in ppm for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (CH₃) | 2.35 |
| ¹H (CH₂Br) | 4.50 |
| ¹H (Aromatic) | 7.10 - 7.30 |
| ¹³C (CH₃) | 15.2 |
| ¹³C (CH₂Br) | 32.8 |
| ¹³C (Aromatic) | 115.0 - 150.0 (with C-F couplings) |
| ¹⁹F | -110.0 to -140.0 |
Note: The predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The ranges for aromatic protons and carbons reflect the different electronic environments due to the substituents.
Vibrational Frequency Calculations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. canterbury.ac.nz Computational chemistry offers a robust framework for calculating these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. canterbury.ac.nznih.gov
The process begins with the optimization of the molecule's geometry. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a characteristic frequency. nih.gov It is a common practice to scale the calculated frequencies by an empirical factor to better align them with experimental data, compensating for approximations in the theoretical model and the neglect of anharmonicity. nih.gov
For substituted toluenes, computational studies have investigated the effects of substituents on the vibrational modes of the methyl group and the aromatic ring. nih.gov The presence of fluorine atoms and a bromomethyl group in this compound would significantly influence its vibrational spectrum. The C-F stretching modes typically appear in the region of 1000-1400 cm⁻¹, while the C-Br stretching vibration is expected at lower frequencies.
A detailed analysis of the calculated vibrational modes can be performed using Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. nih.gov This allows for a precise assignment of the observed spectral bands.
The following table presents a selection of predicted vibrational frequencies for this compound, based on typical values for similar compounds.
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| CH₃ Asymmetric Stretch | 2980 |
| CH₃ Symmetric Stretch | 2930 |
| CH₂ Asymmetric Stretch | 2950 |
| CH₂ Symmetric Stretch | 2870 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-Br Stretch | 600 - 700 |
Note: These frequencies are hypothetical and represent typical ranges for the assigned vibrational modes.
Q & A
Basic: What are the standard synthetic routes for 3,4-Difluoro-5-methylbenzyl bromide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves halogenation and functional group transformations. For example, bromination of a fluorinated toluene derivative using bromine (Br₂) or HBr under controlled conditions (e.g., catalytic H₂O₂ in dichloromethane/water solvent systems) can yield the target compound . Key intermediates, such as 3,4-difluoro-5-methylbenzyl alcohol, are characterized via ¹H/¹⁹F NMR to confirm substitution patterns and HPLC to assess purity (>95%) . Reaction progress is monitored by TLC or GC-MS to ensure minimal byproduct formation (e.g., dibromo derivatives) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies methyl and benzyl protons (δ ~2.3 ppm for CH₃, δ ~4.5 ppm for CH₂Br), while ¹⁹F NMR confirms fluorine positions (δ ~-110 to -150 ppm for ortho/meta-F) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 241.0) and fragments (e.g., loss of Br at m/z 162.0) .
- Elemental Analysis : Ensures stoichiometric Br/F ratios (e.g., Br: ~33.1%, F: ~15.7%) .
Basic: How does the reactivity of this compound compare to other benzyl halides in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing fluorine substituents increase the electrophilicity of the benzyl carbon, enhancing reactivity in SN₂ reactions (e.g., with amines or thiols). Comparative kinetic studies show a ~2x faster reaction rate versus non-fluorinated analogs (e.g., 4-methylbenzyl bromide) due to inductive effects . However, steric hindrance from the 3,4-difluoro and 5-methyl groups may reduce accessibility in bulky nucleophile systems, requiring polar aprotic solvents (e.g., DMF) for optimal yields .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during bromination?
Methodological Answer:
Key variables include:
- Solvent Ratio : Equal volumes of DCM and water reduce phase separation, improving Br₂ dispersion and minimizing dibromo byproducts .
- Catalyst Loading : Sub-stoichiometric KBr (0.5–1.0 equiv.) with H₂O₂ enhances bromide ion availability while avoiding over-bromination .
- Temperature : Maintaining 25°C prevents thermal degradation of intermediates. Lower temperatures (<10°C) may stall reactivity, while higher temperatures (>40°C) promote side reactions .
Advanced: How can researchers address stability challenges (e.g., hydrolysis) during storage or reactions?
Methodological Answer:
- Moisture Control : Store under inert gas (N₂/Ar) with molecular sieves due to sensitivity to hydrolysis .
- Stabilizers : Add 1–2% triethylamine to neutralize HBr byproducts, preventing acid-catalyzed degradation .
- Low-Temperature Reactions : Conduct substitutions at 0–10°C in anhydrous THF or DMF to suppress hydrolysis .
Advanced: How does this compound compare structurally and functionally to analogs like 3,4-Dibromo-5-fluorobenzyl chloride?
Comparative Analysis Table:
Key Insight : Fluorine enhances electrophilicity and bioactivity, while bromine increases molecular weight and steric effects .
Advanced: How should researchers resolve contradictions in reported reaction yields for similar halogenated benzyl bromides?
Methodological Answer:
- Variable Isolation : Replicate conditions precisely (e.g., solvent purity, catalyst source). For example, H₂O₂ concentration (30% vs. 50%) significantly impacts bromination efficiency .
- Byproduct Analysis : Use GC-MS or HPLC to identify unaccounted intermediates (e.g., benzaldehyde from over-oxidation) .
- Computational Modeling : DFT calculations can predict regioselectivity differences caused by substituent electronic effects (e.g., meta-F vs. para-F) .
Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Continuous Flow Systems : Improve heat/mass transfer and reduce batch variability .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of Br₂ consumption .
- Purification : Use silica gel column chromatography (hexane/EtOAc gradient) or recrystallization (CH₂Cl₂/hexane) to achieve >98% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
